Methyl 6-bromo-3-fluoro-2-methylbenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 6-bromo-3-fluoro-2-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-5-7(11)4-3-6(10)8(5)9(12)13-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQWYLDFAIQTRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)OC)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 6-bromo-3-fluoro-2-methylbenzoate
CAS Number: 1807191-86-1
This guide provides a comprehensive technical overview of Methyl 6-bromo-3-fluoro-2-methylbenzoate, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, a plausible synthetic route, predicted spectroscopic data for characterization, potential applications, and essential safety information.
Introduction: The Significance of a Polysubstituted Aromatic Scaffold
Methyl 6-bromo-3-fluoro-2-methylbenzoate is a unique trifunctionalized aromatic ester. The strategic placement of a bromine atom, a fluorine atom, and a methyl group on the benzoate core offers a versatile platform for a wide range of chemical transformations. The presence of these distinct functional groups allows for selective and sequential modifications, making it a valuable intermediate in the synthesis of complex organic molecules.
The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules. The bromine atom serves as a versatile handle for cross-coupling reactions, enabling the introduction of diverse substituents. The methyl group provides steric and electronic influence, further fine-tuning the properties of derivative compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Methyl 6-bromo-3-fluoro-2-methylbenzoate is presented in the table below. These values are based on available data for the compound and related structures.
| Property | Value |
| CAS Number | 1807191-86-1 |
| Molecular Formula | C₉H₈BrFO₂ |
| Molecular Weight | 247.06 g/mol |
| Appearance | Predicted to be a white to off-white solid or a colorless to pale yellow liquid |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |
| Boiling Point | Not determined |
| Melting Point | Not determined |
Synthesis and Purification
Caption: Proposed two-step synthesis of Methyl 6-bromo-3-fluoro-2-methylbenzoate.
Part 1: Synthesis of 6-Bromo-3-fluoro-2-methylbenzoic Acid
The initial step involves the oxidation of the methyl group of 2-bromo-5-fluorotoluene to a carboxylic acid using a strong oxidizing agent like potassium permanganate.
Experimental Protocol:
-
To a solution of 2-bromo-5-fluorotoluene (1.0 eq) in a mixture of water and a suitable co-solvent (e.g., pyridine or tert-butanol), add potassium permanganate (KMnO₄, approx. 3-4 eq) portion-wise.
-
Heat the reaction mixture to reflux (80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water.
-
Combine the filtrate and washings and acidify with a strong acid (e.g., concentrated HCl) to a pH of approximately 2.
-
The product, 6-bromo-3-fluoro-2-methylbenzoic acid, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Part 2: Fischer Esterification to Methyl 6-bromo-3-fluoro-2-methylbenzoate
The synthesized carboxylic acid is then converted to its corresponding methyl ester via a Fischer esterification reaction.
Experimental Protocol:
-
Suspend 6-bromo-3-fluoro-2-methylbenzoic acid (1.0 eq) in an excess of methanol (e.g., 10-20 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, approx. 0.1-0.2 eq).
-
Heat the reaction mixture to reflux (around 65 °C) and stir for several hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain pure Methyl 6-bromo-3-fluoro-2-methylbenzoate.
Predicted Spectroscopic Analysis and Characterization
As experimental spectroscopic data is not publicly available, the following are predicted spectra based on the structure of Methyl 6-bromo-3-fluoro-2-methylbenzoate and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the methoxy protons.
-
Aromatic Protons (Ar-H): Two signals are expected in the aromatic region (approx. δ 7.0-7.5 ppm). Due to the fluorine substitution, these signals will likely appear as doublets or doublet of doublets, with coupling constants characteristic of ortho and meta H-F coupling.
-
Methyl Protons (-CH₃): A singlet is expected for the methyl group attached to the aromatic ring, likely in the region of δ 2.3-2.5 ppm.
-
Methoxy Protons (-OCH₃): A sharp singlet for the methyl ester group is anticipated around δ 3.8-4.0 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate in the downfield region, typically around δ 165-170 ppm.[1]
-
Aromatic Carbons (Ar-C): Six distinct signals are expected for the aromatic carbons. The chemical shifts will be influenced by the bromo, fluoro, methyl, and carboxylate substituents. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
-
Methyl Carbon (-CH₃): The methyl carbon on the ring will likely appear in the range of δ 15-20 ppm.
-
Methoxy Carbon (-OCH₃): The methoxy carbon of the ester is expected around δ 52-55 ppm.[1]
Mass Spectrometry (MS)
Electron Impact (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the bromine atom (M⁺ and M+2 peaks with approximately 1:1 ratio). Common fragmentation patterns for methyl benzoates include the loss of the methoxy group (-OCH₃) and the loss of the entire methoxycarbonyl group (-COOCH₃).[2][3]
Applications in Research and Development
Methyl 6-bromo-3-fluoro-2-methylbenzoate is a prime candidate for use as a versatile building block in drug discovery and development. The strategic positioning of its functional groups allows for a multitude of synthetic elaborations.
Caption: Potential synthetic transformations of Methyl 6-bromo-3-fluoro-2-methylbenzoate.
-
Cross-Coupling Reactions: The bromine atom is an excellent handle for various palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination. These reactions allow for the facile introduction of aryl, heteroaryl, alkyl, alkynyl, and amino groups at the 6-position, enabling the rapid generation of diverse compound libraries for screening.
-
Fluorine's Role in Medicinal Chemistry: The fluorine atom at the 3-position can significantly enhance the pharmacological properties of a molecule. It can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate pKa and lipophilicity to improve pharmacokinetic profiles.[4][5]
-
Ester and Carboxylic Acid Modifications: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of other functional groups, including amides, acid chlorides, and other esters. This allows for further diversification and the introduction of functionalities that can interact with biological targets.
Handling, Storage, and Safety
As with all laboratory chemicals, Methyl 6-bromo-3-fluoro-2-methylbenzoate should be handled with appropriate care. While specific toxicity data is not available for this compound, general precautions for halogenated aromatic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors or dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
References
- Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents. (n.d.).
-
Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate: Concomitant Neutral Eliminations of Benzene, Carbon Dioxide, and Methanol | Journal of the American Society for Mass Spectrometry - ACS Publications. (2018). Retrieved February 23, 2026, from [Link].
-
Reactions of O-. with methyl benzoate: A negative ion chemical ionization and Fourier transform ion cyclotron resonance study | Request PDF - ResearchGate. (2025). Retrieved February 23, 2026, from [Link].
-
[FREE] Look at the mass spectrum of methyl benzoate. 1. What is the m/z of the parent molecule? [M] = 2. There - brainly.com. (2024). Retrieved February 23, 2026, from [Link].
-
Fluorine as a key element in modern drug discovery and development | LE STUDIUM. (2018). Retrieved February 23, 2026, from [Link].
-
What is the mechanism for the preparation of benzoic acid from toluene in the presence of potassium per manganate? - Quora. (2018). Retrieved February 23, 2026, from [Link].
-
Kinetic Studies of the Oxidation of Aromatic Compounds by Potassium Permangamte. Part II." Substituted Tolu>enes. - RSC Publishing. (1955). Retrieved February 23, 2026, from [Link].
-
Reactions of O*- with methyl benzoate: a negative ion chemical ionization and Fourier transform ion cyclotron resonance study - PubMed. (2001). Retrieved February 23, 2026, from [Link].
-
Oxidation of toluene, ethylbenzene and styrene with potassium permanganate in acidic medium - Chemistry Stack Exchange. (2022). Retrieved February 23, 2026, from [Link].
-
Permanganate Oxidation mechanisms of Alkylarenes - IOSR Journal. (n.d.). Retrieved February 23, 2026, from [Link].
-
13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates - Canadian Science Publishing. (n.d.). Retrieved February 23, 2026, from [Link].
-
Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Retrieved February 23, 2026, from [Link].
-
Oxidation of Organic Molecules by KMnO4 - Chemistry LibreTexts. (2023). Retrieved February 23, 2026, from [Link].
-
Fischer Esterification - Organic Chemistry Portal. (n.d.). Retrieved February 23, 2026, from [Link].
-
OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS | International journal of physical sciences - American Academic Publisher. (2023). Retrieved February 23, 2026, from [Link].
-
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link].
-
The C-13 NMR spectrum of benzoic acid - Doc Brown's Chemistry. (n.d.). Retrieved February 23, 2026, from [Link].
-
Effect of ortho substituents on carbonyl carbon 13C NMR chemical shifts in substituted phenyl benzoates | Request PDF - ResearchGate. (2025). Retrieved February 23, 2026, from [Link].
-
Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC. (n.d.). Retrieved February 23, 2026, from [Link].
-
Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. (n.d.). Retrieved February 23, 2026, from [Link].
-
Predicted H NMR Spectrum of Methyl Benzoate - Web Pages. (n.d.). Retrieved February 23, 2026, from [Link].
-
1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0142636) - NP-MRD. (n.d.). Retrieved February 23, 2026, from [Link].
-
13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0246989) - NP-MRD. (n.d.). Retrieved February 23, 2026, from [Link].
-
Applying UHPLC–HRMS/MS to Differentiate Plant- and Drug-Derived Salicylic Acid Residues in Eggs | LCGC International. (2026). Retrieved February 23, 2026, from [Link].
Sources
The Synthetic Versatility of Methyl 6-bromo-3-fluoro-2-methylbenzoate: A Technical Guide for Researchers
Introduction: A Multifaceted Building Block in Modern Synthesis
Methyl 6-bromo-3-fluoro-2-methylbenzoate is a polysubstituted aromatic compound poised as a highly versatile intermediate for the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science. Its unique arrangement of functional groups—a reactive bromine atom, a modulating fluorine atom, a sterically influential methyl group, and a modifiable methyl ester—offers a rich landscape for a variety of chemical transformations. The strategic positioning of these substituents allows for regioselective reactions, making it an invaluable scaffold for building molecular complexity. This guide provides an in-depth analysis of the reactivity of Methyl 6-bromo-3-fluoro-2-methylbenzoate, offering field-proven insights and detailed protocols to empower researchers in drug development and chemical synthesis.
Structural Analysis and Predicted Reactivity
The reactivity of Methyl 6-bromo-3-fluoro-2-methylbenzoate is governed by the interplay of the electronic and steric effects of its substituents.
-
The Aryl Bromide: The bromine atom at the C-6 position is the primary handle for a wide array of palladium-catalyzed cross-coupling reactions. Its reactivity is influenced by the other substituents on the ring.
-
The Fluoro Group: Located at the C-3 position, the fluorine atom exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of the C-Br bond and the aromatic ring as a whole. It can also serve as a leaving group in nucleophilic aromatic substitution under certain conditions.
-
The Methyl Group: The ortho-positioned methyl group at C-2 introduces significant steric hindrance around the ester functionality and one of the adjacent positions on the aromatic ring. This steric bulk can influence the rate and feasibility of certain reactions.
-
The Methyl Ester: The ester group at C-1 is an electron-withdrawing group and can be transformed into a variety of other functional groups, such as carboxylic acids, amides, or alcohols.
A comprehensive understanding of these interacting influences is crucial for designing successful synthetic strategies.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds
The C-Br bond in Methyl 6-bromo-3-fluoro-2-methylbenzoate is a prime site for palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing complex molecular architectures.
Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Strategy
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the aryl bromide and a variety of organoboron reagents.[1] Despite the potential for steric hindrance from the ortho-methyl group, these reactions can be driven to completion with the appropriate choice of catalyst, ligand, and reaction conditions.
Mechanism Overview: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2]
Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 6-bromo-3-fluoro-2-methylbenzoate with an Arylboronic Acid
This protocol is adapted from established procedures for sterically hindered aryl bromides.[3]
-
Reaction Setup: To a flame-dried Schlenk flask, add Methyl 6-bromo-3-fluoro-2-methylbenzoate (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), a palladium catalyst such as Pd(OAc)₂ (0.02 mmol, 2 mol%), a suitable phosphine ligand like SPhos (0.04 mmol, 4 mol%), and a base, for instance, K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Then, add a degassed solvent system, such as a 10:1 mixture of toluene and water (5.5 mL total).
-
Reaction Execution: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Readily available and effective Pd(0) sources. |
| Ligand | SPhos, XPhos | Bulky, electron-rich phosphine ligands that promote oxidative addition and are effective for sterically hindered substrates. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The choice of base is crucial for the transmetalation step. K₃PO₄ is often effective in challenging couplings. |
| Solvent | Toluene/H₂O, Dioxane/H₂O | A biphasic solvent system is often used to dissolve both the organic and inorganic reagents. |
| Temperature | 80 - 110 °C | Elevated temperatures are typically required to overcome the activation energy for sterically hindered substrates. |
Diagram: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a pivotal reaction for the synthesis of arylamines from aryl halides.[4][5] This transformation is of immense importance in medicinal chemistry, as the arylamine motif is a common feature in many pharmaceutical agents.
Mechanism Overview: The reaction proceeds through a catalytic cycle similar to other cross-coupling reactions, involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to furnish the arylamine product.[6]
Experimental Protocol: Buchwald-Hartwig Amination of Methyl 6-bromo-3-fluoro-2-methylbenzoate
This protocol is a general guideline and may require optimization for specific amine substrates.[6]
-
Reaction Setup: In an oven-dried Schlenk tube, combine Methyl 6-bromo-3-fluoro-2-methylbenzoate (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), a palladium precatalyst such as Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), a suitable ligand like XPhos (0.03 mmol, 3 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. Add anhydrous, degassed toluene (5 mL).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Follow the consumption of the starting material by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of Celite®. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective sources of Pd(0). |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich biarylphosphine ligands are essential for promoting the amination of sterically hindered aryl halides. |
| Base | NaOtBu, LiHMDS, K₃PO₄ | A strong base is required to deprotonate the amine in the catalytic cycle. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are necessary for this reaction. |
| Temperature | 80 - 110 °C | Thermal energy is typically required to drive the reaction to completion. |
Sources
Strategic Utilization of Methyl 6-bromo-3-fluoro-2-methylbenzoate in High-Value Scaffold Synthesis
Executive Summary
Methyl 6-bromo-3-fluoro-2-methylbenzoate (CAS 1807191-86-1) represents a highly specialized, poly-functionalized aromatic building block essential for modern medicinal chemistry. Its unique substitution pattern—featuring a sterically crowded ester, an electronically modulating fluorine, and a reactive aryl bromide handle—offers a platform for constructing complex biaryl systems and heterocycles. This guide details the physicochemical properties, synthetic accessibility, and chemoselective reactivity of this compound, providing researchers with actionable protocols for its integration into drug discovery pipelines.
Physicochemical Profile & Structural Analysis[1][2][3]
The strategic value of this building block lies in its dense functionalization.[1] The ortho-methyl and ortho-bromo substituents create a sterically congested environment around the ester, influencing both the stability of the carbonyl group and the trajectory of incoming nucleophiles or catalysts.
| Property | Value | Significance |
| IUPAC Name | Methyl 6-bromo-3-fluoro-2-methylbenzoate | Precise identification for regulatory filing. |
| CAS Number | 1807191-86-1 | Unique identifier for sourcing and database queries. |
| Molecular Formula | C₉H₈BrFO₂ | |
| Molecular Weight | 247.06 g/mol | Ideal fragment size for fragment-based drug design (FBDD). |
| ClogP | ~3.4 | Moderate lipophilicity, suitable for CNS-active scaffolds. |
| H-Bond Acceptors | 2 (Ester O, F) | Key interaction points for protein binding. |
| Rotatable Bonds | 1 (Ester-Methyl) | Rigid core structure minimizes entropic penalties in binding. |
Structural Logic[1]
-
C1 (Ester) : Sterically shielded by C2-Me and C6-Br. Resistant to facile hydrolysis, requiring forcing conditions or specific enzymatic cleavage.
-
C2 (Methyl) : Provides a handle for benzylic oxidation or radical bromination, allowing late-stage diversification.
-
C3 (Fluorine) : Modulates pKa and metabolic stability (blocking the C3 position from oxidation).
-
C6 (Bromine) : The primary electrophilic site for cross-coupling. Its position ortho to the ester creates a "molecular hinge," often inducing atropisomerism in biaryl products.
Synthetic Accessibility
While commercial sources exist, in-house synthesis is often required for gram-scale preparation. The most reliable route utilizes a Sandmeyer-type sequence to ensure regiocontrol, avoiding the isomer mixtures common in direct electrophilic halogenation.
Recommended Synthetic Route
-
Precursor : 2-Methyl-3-fluorobenzoic acid.
-
Nitration : Electrophilic nitration introduces a nitro group at C6 (directed para to the fluorine and meta to the acid/ester).
-
Reduction : Reduction of the nitro group to the aniline.
-
Sandmeyer Reaction : Diazotization followed by CuBr₂ treatment installs the C6 bromine with high fidelity.
-
Esterification : Standard Fisher esterification or treatment with MeI/base.
Reactivity Profile & Chemoselectivity
The core challenge and opportunity with Methyl 6-bromo-3-fluoro-2-methylbenzoate is managing the orthogonal reactivity of its functional groups.
A. The Bromine Handle (C6) - Cross-Coupling
The C6-Br bond is the most reactive site for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
Challenge : The ortho-ester and ortho-H (from the coupling partner) create significant steric pressure.
-
Solution : Use electron-rich, bulky phosphine ligands (e.g., S-Phos , X-Phos , or RuPhos ) to facilitate oxidative addition and, more importantly, reductive elimination of the crowded biaryl product.
B. The Fluorine Motif (C3) - Electronic Modulation
The fluorine atom at C3 is generally inert to nucleophilic aromatic substitution (SₙAr) under standard conditions due to the lack of strong ortho/para electron-withdrawing groups (the ester is meta). However, it exerts a strong inductive effect (-I), acidifying the benzylic protons at C2 and influencing the electronics of the resulting biaryl system.
C. The Methyl Group (C2) - Benzylic Functionalization
The C2-methyl group is "benzylic" and can be functionalized via radical bromination (NBS/AIBN).
-
Warning : Radical bromination can compete with the aryl bromide if not carefully controlled. The resulting benzyl bromide is a potent electrophile for alkylation reactions.
Reactivity Map
Figure 1: Chemoselectivity landscape of Methyl 6-bromo-3-fluoro-2-methylbenzoate. The C6-Br position offers the primary entry point for scaffold expansion.
Experimental Protocols
The following protocols are generalized based on the specific steric and electronic nature of this building block.
Protocol A: Sterically Demanding Suzuki-Miyaura Coupling
Purpose: To couple the hindered C6-bromide with an aryl boronic acid.
Reagents:
-
Methyl 6-bromo-3-fluoro-2-methylbenzoate (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
-
Catalyst : Pd(OAc)₂ (5 mol%) + S-Phos (10 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Toluene/Water (10:1)
Procedure:
-
Inert Atmosphere : Charge a reaction vial with the benzoate, boronic acid, Pd(OAc)₂, S-Phos, and K₃PO₄. Seal and purge with Argon for 5 minutes.
-
Solvation : Add degassed Toluene and Water via syringe.
-
Reaction : Heat the mixture to 100°C for 12–18 hours. The high temperature is necessary to overcome the steric barrier at the oxidative addition step.
-
Workup : Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification : Flash column chromatography (Hexanes/EtOAc).
Critical Note : Due to the ortho-substituents, the reaction rate may be slower than typical aryl bromides. Monitoring via LC-MS is essential to distinguish between unreacted starting material and protodebrominated side products.
Protocol B: Controlled Ester Hydrolysis
Purpose: To reveal the carboxylic acid without affecting the aryl fluoride or bromide.
Reagents:
-
Methyl 6-bromo-3-fluoro-2-methylbenzoate (1.0 equiv)
-
LiOH·H₂O (3.0 equiv)
-
Solvent: THF/MeOH/Water (3:1:1)
Procedure:
-
Dissolve the ester in the THF/MeOH mixture.
-
Add the aqueous LiOH solution dropwise.
-
Optimization : Stir at 50°C . Room temperature hydrolysis may be sluggish due to the steric bulk of the ortho-methyl and ortho-bromo groups blocking the carbonyl trajectory.
-
Quench : Acidify carefully with 1M HCl to pH 3. Extract with EtOAc.
Safety & Handling
-
Hazards : As an aryl bromide/fluoride, the compound should be treated as a potential skin and eye irritant (H315, H319).[2]
-
Storage : Store in a cool, dry place under inert gas (Argon/Nitrogen). The ester is generally stable, but moisture can lead to slow hydrolysis over time.
-
Waste : Dispose of halogenated organic waste in dedicated streams to prevent environmental contamination.
References
-
Fluorochem . Methyl 6-bromo-3-fluoro-2-methylbenzoate Product Data. Retrieved from
-
American Elements . Fluorinated Building Blocks for Drug Discovery. Retrieved from
-
PubChem . Compound Summary: Halogenated Benzoic Acid Derivatives. (General Reference for Class Properties). Retrieved from
-
Sigma-Aldrich . 2-Bromo-6-fluoro-3-methylbenzoic acid (Acid Precursor Data). Retrieved from
Sources
"potential applications of Methyl 6-bromo-3-fluoro-2-methylbenzoate in medicinal chemistry"
[1]
Executive Summary
Methyl 6-bromo-3-fluoro-2-methylbenzoate (CAS: 1415045-22-5) represents a "privileged intermediate" in modern drug discovery, particularly for the synthesis of atropoisomeric kinase inhibitors and fused heterocyclic cores.[1] Its tetrasubstituted benzene ring offers a unique combination of steric bulk (2-Me, 6-Br), metabolic resistance (3-F), and orthogonal reactive handles (Ester vs. Aryl Bromide).[1]
This technical guide analyzes the scaffold’s utility in high-throughput library generation, detailing its application in constructing dihydroisoquinolinones , quinazolines , and axially chiral biaryls .[1]
Structural Analysis & Pharmacophore Potential[1]
The utility of this scaffold lies in the precise arrangement of its substituents, which dictate both chemical reactivity and pharmacological profile.[1][2][3]
The "Ortho-Effect" and Steric Locking
The ester moiety at C1 is flanked by a methyl group at C2 and a bromine atom at C6.[1] This 2,6-disubstitution creates a "steric pocket" around the carbonyl carbon.[1]
-
Chemical Consequence: The ester is highly resistant to standard hydrolysis (saponification) and nucleophilic attack. This allows for chemoselective transformations at the C6-Bromine position without protecting the ester.[1]
-
Biological Consequence: In final drug candidates, this steric crowding forces the carbonyl (or derived amide) out of planarity with the aromatic ring, often locking the conformation to fit specific hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites).
Fluorine as a Metabolic Blocker
The fluorine atom at C3 serves two critical medicinal chemistry functions:
-
Metabolic Stability: It blocks the C3 position from oxidative metabolism (Phase I hydroxylation), a common clearance pathway for toluene derivatives.[1]
-
Electronic Modulation: Being adjacent to the C2-Methyl, the fluorine atom exerts an inductive electron-withdrawing effect (
), lowering the pKa of the system and modulating the lipophilicity ( ) of the core.[1]
Table of Physicochemical Properties
| Property | Value (Approx.) | Significance |
| Molecular Weight | 247.06 g/mol | Fragment-based drug discovery (FBDD) compliant.[1] |
| ClogP | ~3.1 | Lipophilic; requires polar decoration for oral bioavailability.[1] |
| H-Bond Acceptors | 2 (F, Ester O) | Fluorine acts as a weak acceptor.[1] |
| Rotatable Bonds | 2 (Ester, C-Br bond potential) | Rigid core reduces entropic penalty upon binding.[1] |
| Topological PSA | ~26 Ų | High membrane permeability potential. |
Synthetic Utility & Reactivity Mapping
The core value of this molecule is its ability to undergo chemoselective divergence . The C6-Bromine is the primary "warhead" for cross-coupling, while the ester serves as a latent handle for cyclization.[1]
Graphviz Diagram: Chemo-Differentiation Workflow
The following diagram illustrates the orthogonal reactivity pathways available to this scaffold.
Figure 1: Divergent synthetic pathways.[1] Note that the ester remains intact during C6-functionalization unless specifically targeted for cyclization.[1]
Critical Reaction: C6-Arylation via Suzuki-Miyaura
Due to the steric hindrance from the ester, standard Suzuki conditions must be optimized.[1] Bulky, electron-rich phosphine ligands are required to facilitate the oxidative addition of the palladium into the hindered C6-Br bond.[1]
Optimized Protocol:
Application Case Study: Synthesis of Kinase Inhibitor Cores
A primary application of this scaffold is the synthesis of 5-substituted-4-methylisoquinolin-1(2H)-ones , a scaffold found in inhibitors of PARP, CDK, and PI3K.[1]
The "One-Pot" Cyclization Strategy
Transforming the benzoate into a fused heterocycle involves utilizing the adjacent ester and bromide.[1]
-
Step 1: Sonogashira Coupling. Reaction of the C6-Br with a terminal alkyne (e.g., phenylacetylene) introduces the carbon framework.[1]
-
Step 2: Ammonolysis/Cyclization. Treatment with ammonia in methanol at high temperature results in:
Graphviz Diagram: Isoquinolinone Construction
Figure 2: Construction of the isoquinolinone core. The 3-F and 2-Me groups are retained, providing essential topography for the binding pocket.[1]
Experimental Protocol: Hydrolysis of the Sterically Hindered Ester
While the ester is a useful protecting group during cross-coupling, converting it to the free acid (e.g., for amide coupling) is challenging due to the "ortho-effect" (2-Me, 6-Br).[1] Standard LiOH/THF conditions often fail or proceed sluggishly.[1]
Recommended Protocol: TMSOK De-esterification This anhydrous method uses Potassium Trimethylsilanolate (TMSOK) to cleave the ester via a nucleophilic mechanism that is less sensitive to steric bulk than tetrahedral intermediate formation in saponification.
Step-by-Step Methodology:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve Methyl 6-bromo-3-fluoro-2-methylbenzoate (1.0 eq) in anhydrous THF (0.2 M concentration).
-
Reagent Addition: Add Potassium Trimethylsilanolate (TMSOK) (2.0 eq) in one portion. The solution may turn slightly yellow.
-
Reaction: Stir at room temperature (25°C) for 4–6 hours. Monitor by LCMS (Acid mass: M-1).[1]
-
Note: If conversion is incomplete, heat to 50°C. Avoid reflux to prevent debromination.[1]
-
-
Workup:
-
Yield: Typically >90% yield of the clean benzoic acid without chromatographic purification.[1]
Safety & Handling (MSDS Summary)
-
Signal Word: Warning
-
Hazard Statements:
-
Handling Precaution: The benzylic position (2-Me) is potentially susceptible to radical bromination if exposed to light and NBS; store in amber vials away from light.[1]
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] [Link]
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]
-
Goossen, L. J., & Rodríguez, N. (2004). Sterically Hindered Biaryls via Palladium-Catalyzed Cross-Coupling.[1] Chemical Reviews, 104(12), 6341–6354.[1] (Contextual grounding for sterically hindered Suzuki couplings).
-
Lagalante, A. F. (2005).[1] Potassium Trimethylsilanolate (TMSOK) for Ester Hydrolysis.[1] Encyclopedia of Reagents for Organic Synthesis. (Standard protocol reference for hindered esters).
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link][1]
Sources
- 1. US10752632B2 - 6-fluoro 2-methylbenzo[d]thiazol-5-yl compounds - Google Patents [patents.google.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. Methyl 6-bromo-2-fluoro-3-hydroxybenzoate | Benchchem [benchchem.com]
- 4. 3-Bromo-2-fluoro-6-methyl-benzoic acid | C8H6BrFO2 | CID 83409603 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Physical Properties of Methyl 6-bromo-3-fluoro-2-methylbenzoate: An In-depth Technical Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-bromo-3-fluoro-2-methylbenzoate is a substituted aromatic ester with significant potential as a building block in synthetic and medicinal chemistry. Its utility in the synthesis of complex molecular architectures necessitates a thorough understanding of its fundamental physical properties. This technical guide addresses the current knowledge gap regarding the melting and boiling points of this compound. In the absence of definitive experimental data, this document provides a comprehensive framework for the estimation of these properties based on the analysis of structurally analogous compounds. Furthermore, it furnishes detailed, field-proven experimental protocols for the precise determination of the melting and boiling points, empowering researchers to characterize this and other novel compounds with confidence.
Introduction: The Challenge of Characterizing Novel Compounds
The synthesis of novel chemical entities is the cornerstone of innovation in drug discovery and materials science. Methyl 6-bromo-3-fluoro-2-methylbenzoate, with its unique substitution pattern of a bromine atom, a fluorine atom, and a methyl group on the benzoate core, represents a versatile scaffold for the development of new pharmaceuticals and functional materials. The strategic placement of these functional groups allows for a multitude of chemical transformations, making it a valuable intermediate.
However, a significant challenge in working with newly synthesized or commercially available but poorly characterized compounds is the lack of established physical property data. A thorough search of the scientific literature and chemical databases reveals an absence of experimentally determined melting and boiling points for Methyl 6-bromo-3-fluoro-2-methylbenzoate. This guide aims to bridge this gap by providing a robust methodology for both the estimation and the experimental determination of these critical parameters.
Estimation of Physical Properties through Structural Analogy
In the absence of direct experimental data, the physical properties of a novel compound can be reasonably estimated by examining the properties of structurally similar molecules. The underlying principle is that the melting and boiling points are governed by the strength of intermolecular forces, which are in turn influenced by factors such as molecular weight, polarity, and the ability to form hydrogen bonds. By comparing the target molecule to its isomers and other closely related compounds, we can infer a likely range for its melting and boiling points.
The following table summarizes the available physical property data for a selection of compounds structurally related to Methyl 6-bromo-3-fluoro-2-methylbenzoate.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Physical State at RT |
| Methyl 6-bromo-3-fluoro-2-methylbenzoate (Target) | 1423030-91-9 | C₉H₈BrFO₂ | 247.06 | Not Available | Not Available | Not Available |
| Methyl 3-bromo-6-fluoro-2-methylbenzoate | 1415045-22-5 | C₉H₈BrFO₂ | 247.06 | Not specified | Not specified | Not specified |
| Methyl 3-bromo-2-fluoro-6-methylbenzoate | 1513482-95-5 | C₉H₈BrFO₂ | 247.06 | Not specified | Not specified | Solid[1] |
| Methyl 2-bromo-6-fluoro-3-methylbenzoate | 1359857-62-7 | C₉H₈BrFO₂ | 247.06 | Not specified | Not specified | Liquid[2] |
| Methyl 2-bromo-5-fluorobenzoate | 6942-39-8 | C₈H₆BrFO₂ | 233.03 | Not specified | 247.5 (Predicted) | Liquid[3] |
| Methyl 3-bromo-2-methylbenzoate | 99548-54-6 | C₉H₉BrO₂ | 229.07 | 32 | 256.3 | Solid[4] |
| Methyl 6-amino-3-bromo-2-methylbenzoate | 573692-58-7 | C₉H₁₀BrNO₂ | 244.09 | Not specified | 293.8 | Solid |
Analysis and Estimation:
The structural isomers of Methyl 6-bromo-3-fluoro-2-methylbenzoate provide the most direct comparison. The fact that Methyl 3-bromo-2-fluoro-6-methylbenzoate is a solid suggests a melting point above room temperature, likely influenced by crystal packing forces. Conversely, Methyl 2-bromo-6-fluoro-3-methylbenzoate being a liquid indicates a melting point below room temperature. This significant difference between isomers highlights the profound impact of substituent positioning on intermolecular interactions and, consequently, the melting point.
Given the substitution pattern of the target molecule, it is plausible to anticipate that its physical state at room temperature could be either a low-melting solid or a liquid. The predicted boiling point of Methyl 2-bromo-5-fluorobenzoate (247.5 °C) and the experimental boiling point of Methyl 3-bromo-2-methylbenzoate (256.3 °C) suggest that the boiling point of Methyl 6-bromo-3-fluoro-2-methylbenzoate is likely to be in a similar range, probably between 240-260 °C at atmospheric pressure.
It is crucial to emphasize that these are estimations. The definitive determination of these properties requires experimental validation.
Experimental Determination of Physical Properties
The following sections provide detailed, step-by-step protocols for the accurate determination of the melting and boiling points of a solid or liquid organic compound such as Methyl 6-bromo-3-fluoro-2-methylbenzoate.
Determination of Melting Point by the Capillary Method
The capillary method is a widely used and reliable technique for determining the melting point of a crystalline solid.
Principle: A small, finely powdered sample of the compound is packed into a thin-walled capillary tube and heated in a controlled manner. The temperature range over which the substance melts is observed and recorded as the melting point.
Experimental Protocol:
-
Sample Preparation:
-
Ensure the sample is pure and completely dry. Impurities can depress and broaden the melting point range.
-
Finely crush the crystalline sample into a powder on a watch glass using a spatula.
-
-
Capillary Tube Packing:
-
Take a capillary tube sealed at one end.
-
Press the open end of the capillary tube into the powdered sample to collect a small amount of material.
-
Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
-
-
Apparatus Setup:
-
Insert the packed capillary tube into the sample holder of a melting point apparatus.
-
Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the sample.
-
-
Melting Point Determination:
-
If the approximate melting point is unknown, a rapid preliminary heating can be performed to get a rough estimate.
-
For an accurate measurement, heat the sample rapidly to about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
Record the temperature at which the first drop of liquid appears (the beginning of melting).
-
Record the temperature at which the last crystal melts (the end of melting). The melting point is reported as this range.
-
Causality Behind Experimental Choices:
-
Fine Powder: A finely powdered sample ensures uniform heat distribution and a sharper melting point observation.
-
Slow Heating Rate: A slow heating rate near the melting point is critical for accuracy, allowing the temperature of the sample to remain in equilibrium with the heating medium. Rapid heating can lead to an erroneously high and broad melting point reading.
Caption: Workflow for Melting Point Determination.
Determination of Boiling Point by the Micro-Boiling Point Method
For small quantities of a liquid, the micro-boiling point method is a convenient and accurate technique.
Principle: A small amount of the liquid is heated in a test tube along with an inverted capillary tube. As the liquid heats up, the air in the capillary is expelled and replaced by the vapor of the liquid. At the boiling point, a steady stream of bubbles will emerge from the capillary. The temperature at which the liquid re-enters the capillary upon cooling is the boiling point.
Experimental Protocol:
-
Apparatus Setup:
-
Place a few drops of the liquid sample into a small test tube (e.g., a 75 x 10 mm tube).
-
Take a melting point capillary tube and seal one end. Place the sealed capillary tube, open end down, into the test tube containing the liquid.
-
Attach the test tube to a thermometer using a rubber band or a wire, ensuring the bulb of the thermometer is level with the liquid.
-
Suspend the assembly in a heating bath (e.g., a beaker of mineral oil or a heating block).
-
-
Boiling Point Determination:
-
Heat the bath gently and stir continuously to ensure uniform temperature distribution.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat source and allow the bath to cool slowly.
-
The point at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point. Record this temperature.
-
Causality Behind Experimental Choices:
-
Inverted Capillary: The inverted capillary traps the vapor of the liquid, allowing for a clear and precise observation of the point at which the vapor pressure equals the atmospheric pressure (the definition of the boiling point).
-
Slow Cooling: Slow cooling is essential for an accurate reading, as it ensures that the temperature recorded is the true equilibrium boiling point.
Caption: Workflow for Micro-Boiling Point Determination.
Conclusion
While the precise melting and boiling points of Methyl 6-bromo-3-fluoro-2-methylbenzoate remain to be experimentally determined and reported in the scientific literature, this guide provides a robust framework for researchers working with this compound. By leveraging data from structurally similar molecules, a reasonable estimation of these properties can be made. However, for applications requiring high precision and for the definitive characterization of this compound, the experimental protocols detailed herein should be followed. The adoption of these standardized methods will not only ensure the accuracy of the obtained data but also contribute to the broader body of chemical knowledge.
References
Sources
Methodological & Application
Application Note: Strategic Suzuki-Miyaura Coupling of Methyl 6-bromo-3-fluoro-2-methylbenzoate for Advanced Pharmaceutical Scaffolds
Introduction: The Challenge and Opportunity of Substituted Biaryls
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This Nobel Prize-winning methodology is indispensable in the pharmaceutical and fine chemical industries for constructing complex molecular architectures.[1][2] Of particular interest is the synthesis of substituted biaryl compounds, which are prevalent motifs in a vast number of marketed drugs and clinical candidates.
The incorporation of fluorine into drug molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[3][4][5][6] This guide focuses on a specific and highly valuable building block: Methyl 6-bromo-3-fluoro-2-methylbenzoate . This substrate presents a unique combination of challenges that, when overcome, provides access to novel and highly functionalized biaryl scaffolds. Its structure features:
-
An ortho-methyl group , which introduces significant steric hindrance around the reaction center.
-
A meta-fluoro group and a carbonyl group , which are electron-withdrawing and modulate the electronic properties of the aromatic ring.
-
A labile methyl ester , which is susceptible to hydrolysis under basic reaction conditions.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to successfully employ Methyl 6-bromo-3-fluoro-2-methylbenzoate in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic rationale behind protocol choices, provide a detailed experimental procedure, and offer a guide to troubleshooting common issues.
The Catalytic Cycle: A Mechanistic Overview
Understanding the fundamental mechanism of the Suzuki-Miyaura coupling is crucial for rational problem-solving and optimization. The reaction proceeds through a catalytic cycle involving a palladium catalyst, which shuttles between Pd(0) and Pd(II) oxidation states.[7][8] The three key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[8]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle begins with the oxidative addition of the aryl halide (in our case, Methyl 6-bromo-3-fluoro-2-methylbenzoate) to a Pd(0) complex. This is often the rate-limiting step and is heavily influenced by steric hindrance. Next, in the transmetalation step, the organic group from the organoboron reagent replaces the halide on the palladium center, a process activated by a base.[8][9] Finally, reductive elimination forms the new C-C bond of the biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]
Key Considerations for Coupling Methyl 6-bromo-3-fluoro-2-methylbenzoate
The specific structure of our substrate requires careful selection of reaction parameters to overcome its inherent challenges.
Catalyst and Ligand Selection: Overcoming Steric Hindrance
The ortho-methyl group severely hinders the approach of the palladium catalyst to the C-Br bond. Standard ligands like triphenylphosphine (PPh₃) often fail with such substrates. To facilitate both the initial oxidative addition and the final reductive elimination, bulky and electron-rich ligands are required.[10]
-
Bulky Monophosphine Ligands: Biarylphosphine ligands (Buchwald-type ligands) such as SPhos , XPhos , and RuPhos are exceptionally effective for coupling sterically demanding substrates.[11] Their bulk promotes the reductive elimination step, while their electron-donating nature facilitates oxidative addition.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can form very stable and highly active palladium complexes.[12][13] They are excellent alternatives to phosphine ligands, particularly for challenging couplings.[12]
Choice of Base: Preserving the Ester Functionality
The methyl ester is prone to saponification (hydrolysis) under strongly basic conditions, especially in the presence of water at elevated temperatures. Therefore, the choice of base is critical.
-
Mild Inorganic Bases: Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are often the bases of choice. They are strong enough to facilitate transmetalation but generally mild enough to avoid significant ester hydrolysis.
-
Fluoride as a Base: For particularly sensitive substrates, potassium fluoride (KF) or cesium fluoride (CsF) can be highly effective.[9] The fluoride ion activates the boronic acid by forming a more nucleophilic fluoroborate species, and it is a much weaker Brønsted base than hydroxides or carbonates, thus minimizing hydrolysis.[14][15]
Organoboron Reagent: Stability and Reactivity
While boronic acids are most common, they can be prone to protodeboronation (cleavage of the C-B bond) under reaction conditions.
-
Boronic Pinacol Esters (Bpin): These esters exhibit greater stability compared to the corresponding boronic acids, reducing the likelihood of decomposition and homocoupling side reactions. They can be prepared via Miyaura borylation or are often commercially available.[7][16]
Experimental Protocol: A Validated Starting Point
This protocol describes a general procedure for the Suzuki-Miyaura coupling of Methyl 6-bromo-3-fluoro-2-methylbenzoate with a generic arylboronic acid on a 1.0 mmol scale. Optimization may be required for specific coupling partners.
Reagents & Materials:
-
Methyl 6-bromo-3-fluoro-2-methylbenzoate (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Degassed Water (1 mL)
-
Oven-dried reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
Step-by-Step Procedure:
-
Vessel Preparation: To the oven-dried reaction vessel, add Methyl 6-bromo-3-fluoro-2-methylbenzoate (1.0 mmol), the arylboronic acid/ester (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Catalyst/Ligand Addition: In a separate vial, briefly mix the Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Add this solid mixture to the reaction vessel. Note: For air-sensitive pre-catalysts, this step should be performed in a glovebox.
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill the vessel with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Using a syringe, add the anhydrous 1,4-dioxane (5 mL) followed by the degassed water (1 mL). A brief purge with inert gas after solvent addition is recommended.
-
Reaction: Place the vessel in a pre-heated oil bath or heating block at 80-100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours. The disappearance of the starting aryl bromide is a key indicator of completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.
Data Presentation: Conditions for Challenging Suzuki Couplings
The following table summarizes conditions that have proven effective for Suzuki-Miyaura couplings of sterically hindered or electronically challenging aryl bromides, providing a basis for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Substrate Type | Reference |
| Pd(OAc)₂ (1-2) | SPhos (2-4) | K₃PO₄ (2) | Toluene or Dioxane/H₂O | 80-110 | ortho-substituted Aryl-Br | [11] |
| Pd₂(dba)₃ (1.5) | XPhos (4.5) | K₃PO₄ (3) | Dioxane | 100 | ortho-substituted Aryl-Br | [17] |
| Pd-NHC (0.05-1) | (NHC ligand) | t-BuOK (2) | Dioxane | 80 | Di- & tri-ortho-substituted biaryls | [12] |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DME/H₂O | 85 | Electron-deficient Aryl-Br | [18] |
| Pd(OAc)₂ (2) | PCy₃ (4) | KF (2) | THF | RT-60 | Base-sensitive substrates | [9] |
This table is a generalized summary. Optimal conditions are substrate-dependent.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst/ligand.- Insufficiently inert atmosphere.- Reaction temperature too low.- Base is not strong enough. | - Use a pre-formed catalyst (e.g., XPhos Pd G3).- Ensure thorough degassing of solvents and purging of the vessel.- Increase temperature in 10 °C increments.- Switch to a stronger base like K₃PO₄ or Cs₂CO₃. |
| Ester Hydrolysis | - Base is too strong.- High water content.- Prolonged reaction at high temp. | - Switch to a milder base (K₂CO₃, CsF, KF).[9]- Use anhydrous conditions if the boronic acid partner is stable.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Protodeboronation | - Presence of excess water or acidic impurities.- Base is too strong or weak.- Prolonged reaction time. | - Use a boronic pinacol ester instead of the boronic acid.[7]- Use a finely ground, anhydrous base (K₃PO₄).- Ensure starting materials are pure. |
| Homocoupling of Boronic Acid | - Presence of oxygen.- Catalyst system promotes homocoupling. | - Ensure a rigorously inert atmosphere.- Decrease catalyst loading or screen different ligands. |
Conclusion
Methyl 6-bromo-3-fluoro-2-methylbenzoate is a challenging yet highly rewarding substrate for Suzuki-Miyaura cross-coupling reactions. By understanding the interplay of steric and electronic factors, a successful outcome can be readily achieved. The key to success lies in the rational selection of a bulky, electron-rich ligand, such as SPhos, paired with a palladium source and a base, like K₃PO₄, that is carefully chosen to preserve the sensitive ester functionality. The protocols and insights provided in this guide offer a robust starting point for researchers to unlock the synthetic potential of this valuable building block, paving the way for the discovery of novel therapeutics and advanced materials.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Online] Available at: [Link]
-
ResearchGate. (2011). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Online] Available at: [Link]
-
ACS Publications. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. J. Am. Chem. Soc. [Online] Available at: [Link]
-
Wikipedia. Suzuki reaction. [Online] Available at: [Link]
-
ResearchGate. (2009). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. [Online] Available at: [Link]
-
ResearchGate. (2003). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. [Online] Available at: [Link]
-
Scielo. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. J. Braz. Chem. Soc. [Online] Available at: [Link]
-
Organic Chemistry Portal. (2004). Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. Tetrahedron. [Online] Available at: [Link]
-
Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Org. Lett. [Online] Available at: [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Online] Available at: [Link]
-
The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Online] Available at: [Link]
-
PMC. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. J. Am. Chem. Soc. [Online] Available at: [Link]
-
Beilstein Journals. (2014). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein J. Org. Chem. [Online] Available at: [Link]
-
ResearchGate. (2020). Suzuki-Miyaura cross-coupling reaction of aryl bromides with... [Online] Available at: [Link]
-
Semantic Scholar. (2011). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. [Online] Available at: [Link]
-
Nrochemistry. (2025). Mastering Suzuki Coupling: Your Guide to 4-Fluorobenzeneboronic Acid. [Online] Available at: [Link]
-
ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies. [Online] Available at: [Link]
-
PMC. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chem. Sci. [Online] Available at: [Link]
-
PMC. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Adv. [Online] Available at: [Link]
-
Organic Chemistry Portal. (2022). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. J. Org. Chem. [Online] Available at: [Link]
-
ACS Publications. (2015). Applications of Fluorine in Medicinal Chemistry. J. Med. Chem. [Online] Available at: [Link]
-
Mayo Clinic. (2020). Fluorinated scaffolds for antimalarial drug discovery. Expert Opin. Drug Discov. [Online] Available at: [Link]
-
PMC. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Mol. Divers. [Online] Available at: [Link]
-
MDPI. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules. [Online] Available at: [Link]
-
Thieme. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... Synthesis. [Online] Available at: [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
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- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 16. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
"experimental protocol for cross-coupling with Methyl 6-bromo-3-fluoro-2-methylbenzoate"
Application Note: High-Fidelity Cross-Coupling Protocols for Sterically Encumbered Benzoates
Executive Summary & Structural Analysis
This guide details the experimental protocols for performing Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) on Methyl 6-bromo-3-fluoro-2-methylbenzoate .
The Challenge: The "Ortho-Effect" Successful coupling of this substrate is defined by its specific steric environment. The target molecule features a 1,2,6-substitution pattern :
-
C1: Methyl Ester (–COOMe)
-
C2: Methyl group (–Me)
-
C6: Bromine (–Br) [Reactive Site]
The reactive C–Br bond is situated ortho to the ester. Furthermore, the ester itself is di-ortho-substituted (flanked by Methyl and Bromine). This creates a "steric pocket" that impedes the approach of the Palladium catalyst during oxidative addition and hinders transmetallation. Standard protocols (e.g.,
The Solution:
To overcome this, we utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . These bulky, electron-rich ligands promote the formation of highly active monoligated
Reaction Mechanism & Logic
The following diagram illustrates the catalytic cycle adapted for this hindered substrate. Note the emphasis on the monoligated species (
Figure 1: Catalytic cycle highlighting the necessity of the monoligated [L-Pd(0)] species to access the crowded C-Br bond at the C6 position.
Protocol A: Suzuki-Miyaura Coupling (C–C Bond Formation)
Objective: Coupling with aryl/heteroaryl boronic acids.
Recommended System: SPhos or XPhos with
Reagents & Materials
| Component | Specification | Equiv. | Role |
| Substrate | Methyl 6-bromo-3-fluoro-2-methylbenzoate | 1.0 | Electrophile |
| Boronic Acid | 1.2 - 1.5 | Nucleophile | |
| Catalyst | SPhos Pd G3 (or Pd(OAc)2 + SPhos) | 0.02 - 0.05 | Catalyst |
| Base | 2.0 - 3.0 | Activator | |
| Solvent | Toluene : Water (10:1 ratio) | 0.1 M | Solvent System |
Step-by-Step Procedure
-
Preparation (Glovebox or Schlenk Line):
-
To a reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Potassium Phosphate (
, 2.0 equiv). -
Note: If using free ligand and metal salt instead of precatalyst: Add
(2 mol%) and SPhos (4 mol%) at this stage. If using SPhos Pd G3 , add 2 mol% directly.
-
-
Degassing:
-
Seal the vial with a septum.
-
Evacuate and backfill with Argon (or Nitrogen) three times.
-
Add Toluene and Water (degassed/sparged) via syringe. The biphasic system (10:1) is critical for dissolving the inorganic base while solubilizing the organic reactants.
-
-
Reaction:
-
Heat the reaction block to 80°C - 100°C .
-
Stir vigorously (1000 rpm) to ensure phase mixing.
-
Monitor by LC-MS or TLC.[1] Typical conversion time: 2–6 hours.
-
Checkpoint: The C-F bond at position 3 is stable under these conditions; do not expect defluorination.
-
-
Workup:
Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)[1]
Objective: Coupling with primary or secondary amines.
Recommended System: RuPhos (for secondary amines) or BrettPhos (for primary amines).
Rationale: The ester group is sensitive to strong bases often used in amination (like NaOtBu).[1] We utilize Cesium Carbonate (
Reagents & Materials
| Component | Specification | Equiv. | Role |
| Substrate | Methyl 6-bromo-3-fluoro-2-methylbenzoate | 1.0 | Electrophile |
| Amine | 1.2 | Nucleophile | |
| Catalyst | RuPhos Pd G4 | 0.02 - 0.05 | Catalyst |
| Base | 2.0 | Base | |
| Solvent | 1,4-Dioxane (Anhydrous) | 0.1 M | Solvent |
Step-by-Step Procedure
-
Preparation:
-
In a nitrogen-filled glovebox or under Argon flow, charge a vial with Substrate (1.0 equiv),
(2.0 equiv), and RuPhos Pd G4 (2 mol%). -
Note on Base: If the reaction is sluggish with Carbonate, LHMDS (1.0 M in THF) can be used, but titrate carefully to avoid attacking the methyl ester.
-
-
Solvent Addition:
-
Add anhydrous 1,4-Dioxane .
-
Add the Amine (1.2 equiv). Liquid amines should be added via syringe after solvent.
-
-
Reaction:
-
Seal and heat to 80°C .
-
Optimization: If conversion is <50% after 4 hours, increase temperature to 100°C.
-
Self-Validation: Check LC-MS for the mass of [Product + H]+. If you observe a mass corresponding to [Product - OMe + OH], saponification has occurred—switch to anhydrous
or lower the temperature.
-
-
Workup:
-
Filter the reaction mixture through a pad of Celite to remove insoluble salts.
-
Rinse with EtOAc.
-
Concentrate and purify via flash chromatography.
-
Troubleshooting & Optimization Logic
Use this decision matrix to optimize conditions if the standard protocols yield <50%.
Figure 2: Optimization logic flow for troubleshooting sterically hindered coupling reactions.
Safety & Handling
-
Organobromides: Treat as potential alkylating agents. Wear gloves and eye protection.
-
Palladium Catalysts: Pd-precatalysts can be sensitizers. Handle in a fume hood.
-
Pressure: Reactions heated above the boiling point of the solvent (in sealed vials) generate pressure. Use rated pressure vials.
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[4] Accounts of Chemical Research.
-
Barder, T. E., et al. (2005). Catalysts for the Palladium-Catalyzed Amination of Aryl Chlorides and Bromides.[1][5][6] Journal of the American Chemical Society.[7]
-
Navarro, O., et al. (2003).[7] A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides.[7] Journal of the American Chemical Society.[7]
-
BenchChem. (2025).[1] Application Notes: Buchwald-Hartwig Amination of Ethyl 2-Bromo-4-methoxybenzoate.[1] BenchChem Protocols.
Sources
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. jmcct.com [jmcct.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
Application Notes and Protocols: Strategic Derivatization of Methyl 6-bromo-3-fluoro-2-methylbenzoate for Advanced Synthesis
Introduction: Unlocking the Potential of a Versatile Scaffolding Molecule
Methyl 6-bromo-3-fluoro-2-methylbenzoate is a polysubstituted aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its architecture presents a unique convergence of functionalities: a bromine atom, a fluorine atom, a methyl group, and a methyl ester. This strategic arrangement makes it an exceptionally valuable building block for the synthesis of complex target molecules.[1] The bromine atom serves as a versatile handle for sophisticated carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition-metal-catalyzed cross-coupling.[1] The fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds, a desirable trait in pharmaceutical development.[1] Furthermore, the methyl ester provides a site for hydrolysis, reduction, or conversion into amides and other carboxylic acid derivatives.[1]
This guide provides an in-depth exploration of the key derivatization strategies for Methyl 6-bromo-3-fluoro-2-methylbenzoate. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring both practical application and a deeper understanding of the chemistry involved.
Core Synthetic Pathways and Strategic Considerations
The derivatization of Methyl 6-bromo-3-fluoro-2-methylbenzoate can be approached through several high-yield, reliable pathways. The choice of reaction is dictated by the desired final structure. The primary reactive center for diversification is the C-Br bond, which is ideally suited for palladium-catalyzed cross-coupling reactions. Modifications of the ester group offer a secondary route for structural elaboration.
Caption: Key derivatization pathways for Methyl 6-bromo-3-fluoro-2-methylbenzoate.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Bonds
The C-Br bond is the most versatile handle for molecular elaboration. Palladium-catalyzed cross-coupling reactions are the cornerstone for this purpose, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[1][2]
Suzuki-Miyaura Coupling for C-C Bond Formation
Expertise & Experience: The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for creating biaryl structures or connecting aryl halides to vinyl or alkyl groups. It involves the reaction of the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[3] The base is crucial for the activation of the organoboron reagent, facilitating the transmetalation step in the catalytic cycle.[3]
Protocol Trustworthiness: This protocol is based on established methods for Suzuki couplings of aryl bromides. The choice of catalyst and base can be screened to optimize yield for specific coupling partners.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation: To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add Methyl 6-bromo-3-fluoro-2-methylbenzoate (1.0 eq), the desired aryl or vinyl boronic acid (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq) or a combination of Pd(OAc)₂ and a phosphine ligand.
-
Solvent and Base Addition: Add a suitable solvent system, typically a mixture like toluene/ethanol/water (e.g., 2:1:1 ratio) or dioxane.[4] Add an aqueous solution of a base, such as K₂CO₃ (2.0-3.0 eq) or Cs₂CO₃.
-
Reaction Execution: Stir the reaction mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup and Purification: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[4] Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling for C-C (Alkyne) Bond Formation
Expertise & Experience: The Sonogashira coupling is a powerful method for linking aryl halides with terminal alkynes, creating arylalkyne structures.[5] This reaction uniquely employs a dual-catalyst system: a palladium complex to activate the aryl bromide and a copper(I) salt (typically CuI) to activate the alkyne.[5][6] The reaction is run in the presence of an amine base, which serves both as a base and often as a solvent.[6]
Protocol Trustworthiness: This protocol follows standard Sonogashira conditions that are widely applicable. The exclusion of oxygen is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling).
Experimental Protocol: Sonogashira Coupling
-
Inert Atmosphere Setup: To a Schlenk flask or similar reaction vessel, add Methyl 6-bromo-3-fluoro-2-methylbenzoate (1.0 eq), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and copper(I) iodide (CuI, 0.04-0.10 eq). Evacuate and backfill the vessel with an inert gas three times.
-
Reagent Addition: Add a degassed amine solvent, such as triethylamine or diisopropylamine. Add the terminal alkyne (1.1-1.5 eq) via syringe.
-
Reaction Execution: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.
Buchwald-Hartwig Amination for C-N Bond Formation
Expertise & Experience: The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the coupling of aryl halides with a wide range of primary and secondary amines.[2] The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base.[2][7] The choice of ligand is critical and often depends on the specific amine and aryl halide being coupled; sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are frequently employed for their high activity.[7][8]
Protocol Trustworthiness: This protocol utilizes a modern, highly active catalyst system. The use of a strong base like sodium tert-butoxide is standard, but care must be taken as it can potentially hydrolyze the ester group under harsh conditions.
Experimental Protocol: Buchwald-Hartwig Amination
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a strict inert atmosphere, charge a vial with a palladium source (e.g., Pd₂(dba)₃, 0.01-0.02 eq), a phosphine ligand (e.g., XPhos, 0.04-0.08 eq), and a dry, degassed solvent such as toluene or dioxane. Stir for 15-20 minutes.
-
Reaction Assembly: In a separate dry reaction vessel, combine Methyl 6-bromo-3-fluoro-2-methylbenzoate (1.0 eq), the amine coupling partner (1.2-1.5 eq), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4-2.0 eq).
-
Reaction Execution: Transfer the pre-formed catalyst solution to the reaction vessel via cannula or syringe. Seal the vessel and heat to 80-110 °C. Monitor the reaction by LC-MS.
-
Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Modification of the Methyl Ester Group
The ester functionality provides a secondary site for derivatization, allowing for the introduction of new functional groups after the primary cross-coupling step or as a standalone transformation.
Saponification to the Carboxylic Acid
Expertise & Experience: Hydrolysis of the methyl ester to the corresponding carboxylic acid (6-bromo-3-fluoro-2-methylbenzoic acid) is a fundamental transformation.[1] This is typically achieved under basic conditions (saponification) using a hydroxide source like lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) in a mixed aqueous/organic solvent system to ensure solubility. The resulting carboxylate salt is then protonated with acid during workup.
Protocol Trustworthiness: This is a robust and high-yielding reaction. The primary consideration is ensuring complete hydrolysis without promoting other side reactions.
Experimental Protocol: Ester Hydrolysis
-
Reaction Setup: Dissolve Methyl 6-bromo-3-fluoro-2-methylbenzoate (1.0 eq) in a mixture of solvents such as tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Base Addition: Add an excess of a base, such as lithium hydroxide monohydrate (2.0-4.0 eq).
-
Reaction Execution: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) until the reaction is complete (monitored by TLC, showing consumption of the starting ester).
-
Workup and Isolation: Concentrate the mixture under reduced pressure to remove the organic solvent (THF). Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting material. Acidify the aqueous layer to pH ~2 with a strong acid (e.g., 1 M HCl). The carboxylic acid product will typically precipitate and can be collected by filtration, or it can be extracted with an organic solvent like ethyl acetate. Dry the organic extracts and remove the solvent to yield the product.[9]
Reduction to the Primary Alcohol
Expertise & Experience: The ester can be reduced to the corresponding primary alcohol, (6-bromo-3-fluoro-2-methylphenyl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. The reaction must be performed under strictly anhydrous conditions as LiAlH₄ reacts violently with water.
Protocol Trustworthiness: This is a standard procedure for ester reduction. The main challenge is the careful handling of the pyrophoric reducing agent and the aqueous workup.
Experimental Protocol: Ester Reduction
-
Anhydrous Setup: Add a solution of Methyl 6-bromo-3-fluoro-2-methylbenzoate (1.0 eq) in dry THF to a flame-dried, three-neck flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.
-
Reducing Agent Addition: Slowly and portion-wise, add a strong reducing agent such as LiAlH₄ (1.5-2.0 eq). Caution: The reaction is exothermic and generates hydrogen gas.
-
Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir until complete (monitored by TLC).
-
Quenching and Workup: Carefully quench the reaction by slowly adding water, followed by 15% aqueous NaOH, and then more water (Fieser workup). A granular precipitate will form. Filter the mixture through celite, washing the filter cake thoroughly with ethyl acetate. Dry the filtrate over Na₂SO₄, filter, and concentrate to yield the crude alcohol, which can be purified by chromatography if necessary.
Summary of Reaction Conditions
The following table summarizes typical conditions for the key derivatization reactions.
| Reaction Type | Typical Catalyst(s) | Typical Base | Typical Solvent(s) | Temp. (°C) | Key Outcome |
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, Water | 80-100 | C-C Bond (Aryl/Vinyl) |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine, Diisopropylamine | Amine (as solvent) | 25-60 | C-C Bond (Alkyne) |
| Buchwald-Hartwig | Pd₂(dba)₃ / Biarylphosphine Ligand | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110 | C-N Bond (Amine) |
| Hydrolysis | None (Base-mediated) | LiOH, NaOH | THF / Water | 25-40 | Carboxylic Acid |
| Reduction | None (Reagent-mediated) | None | THF, Diethyl Ether | 0-25 | Primary Alcohol |
Conclusion
Methyl 6-bromo-3-fluoro-2-methylbenzoate is a powerful synthetic intermediate whose true potential is realized through strategic derivatization. By leveraging well-established yet sophisticated methodologies like palladium-catalyzed cross-coupling and standard functional group interconversions, chemists can rapidly access a diverse array of complex molecules. The protocols and insights provided in this guide serve as a robust foundation for researchers aiming to incorporate this versatile building block into their synthetic programs, accelerating the discovery and development of novel chemical entities.
References
- Benchchem. (n.d.). Methyl 6-bromo-2-fluoro-3-hydroxybenzoate.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
- Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
-
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell. Frontiers in Chemistry. Retrieved from [Link]
- RSC Medicinal Chemistry. (n.d.). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine.
- Kashani, S. K., Jessiman, J. E., & Newman, S. G. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). ACS Medicinal Chemistry Letters. Retrieved from [Link]
- Benchchem. (n.d.). Comparative analysis of different synthetic routes to 6-Bromo-3-methoxy-2-methylbenzoic acid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Frontiers | Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell [frontiersin.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: The Strategic Use of Methyl 6-bromo-3-fluoro-2-methylbenzoate in the Synthesis of Pharmaceutical Intermediates
Introduction: Unlocking Synthetic Versatility
Methyl 6-bromo-3-fluoro-2-methylbenzoate (CAS No. 1415045-22-5) is a polysubstituted aromatic compound poised as a highly versatile building block for the synthesis of complex pharmaceutical intermediates. Its utility stems from a strategic arrangement of functional groups, each offering a distinct handle for molecular elaboration. The bromine atom serves as a prime site for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery for constructing carbon-carbon and carbon-heteroatom bonds.[1][2] The fluorine atom can enhance the metabolic stability and binding affinity of the final active pharmaceutical ingredient (API).[1] Furthermore, the methyl ester provides a site for straightforward chemical modification, such as hydrolysis to the corresponding carboxylic acid, enabling amide bond formation, a common linkage in drug molecules. This guide provides detailed protocols for key transformations, demonstrating the synthetic potential of this valuable starting material.
Core Applications in Pharmaceutical Synthesis
The primary utility of Methyl 6-bromo-3-fluoro-2-methylbenzoate lies in its application as an electrophilic partner in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the pharmaceutical industry for creating the complex scaffolds of modern therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies.[3]
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between aryl halides and organoboron compounds.[4][5] This reaction is widely used to synthesize biaryl and heteroaryl structures, which are prevalent in many approved drugs.[5] The protocol below details a representative Suzuki-Miyaura coupling to generate a biaryl intermediate, a common core structure in many kinase inhibitors.[3]
Experimental Protocol: Synthesis of Methyl 3-fluoro-2-methyl-6-(4-pyridinyl)benzoate
Objective: To synthesize a biaryl intermediate via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Methyl 6-bromo-3-fluoro-2-methylbenzoate (1.0 eq)
-
4-Pyridinylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask, add Methyl 6-bromo-3-fluoro-2-methylbenzoate, 4-pyridinylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired biaryl compound.
Data Summary Table:
| Parameter | Value |
| Starting Material | Methyl 6-bromo-3-fluoro-2-methylbenzoate |
| Coupling Partner | 4-Pyridinylboronic acid |
| Catalyst | Pd(dppf)Cl₂ |
| Base | K₂CO₃ |
| Solvent | 1,4-Dioxane/Water |
| Temperature | 90 °C |
| Reaction Time | 12 hours |
| Hypothetical Yield | 85-95% |
| Purity (Post-Chromatography) | >98% |
Experimental Workflow Diagram:
Caption: Suzuki-Miyaura Coupling Workflow.
Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of aryl amines.[2] This reaction is of paramount importance in medicinal chemistry as the arylamine motif is a key component of numerous pharmaceuticals.[6] The following protocol outlines a general procedure for the amination of Methyl 6-bromo-3-fluoro-2-methylbenzoate.
Experimental Protocol: Synthesis of Methyl 6-(phenylamino)-3-fluoro-2-methylbenzoate
Objective: To synthesize an arylamine intermediate via a palladium-catalyzed Buchwald-Hartwig amination.
Materials:
-
Methyl 6-bromo-3-fluoro-2-methylbenzoate (1.0 eq)
-
Aniline (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene
-
Dichloromethane
-
Brine
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk tube.
-
Add degassed toluene, followed by Methyl 6-bromo-3-fluoro-2-methylbenzoate and aniline.
-
Seal the tube and heat the reaction mixture to 100 °C for 16 hours.
-
Monitor the reaction for the consumption of the starting material by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane.
-
Filter the mixture through a pad of Celite®, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired N-aryl product.
Data Summary Table:
| Parameter | Value |
| Starting Material | Methyl 6-bromo-3-fluoro-2-methylbenzoate |
| Amine | Aniline |
| Catalyst System | Pd₂(dba)₃ / XPhos |
| Base | Sodium tert-butoxide |
| Solvent | Toluene |
| Temperature | 100 °C |
| Reaction Time | 16 hours |
| Hypothetical Yield | 80-90% |
| Purity (Post-Chromatography) | >98% |
Experimental Workflow Diagram:
Sources
- 1. benchchem.com [benchchem.com]
- 2. Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles [organic-chemistry.org]
- 3. digibug.ugr.es [digibug.ugr.es]
- 4. TW202128641A - Synthesis of tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Romo Group | Patents [danielromogroup.com]
Troubleshooting & Optimization
"stability and degradation of Methyl 6-bromo-3-fluoro-2-methylbenzoate"
CAS: 1260819-86-6 | Formula: C9H8BrFO2 | MW: 247.06 Da
Welcome to the Technical Support Hub
I am Dr. Aris, Senior Application Scientist. You are likely working with this compound as a scaffold for late-stage diversification in medicinal chemistry (e.g., KRAS or kinase inhibitor synthesis).
The Core Challenge: This molecule presents a paradox. The steric crowding around the ester (2-Me, 6-Br) provides exceptional resistance to accidental hydrolysis, yet the electron-deficient ring makes the C-Br bond highly susceptible to photolytic cleavage and metal-catalyzed side reactions.
This guide moves beyond standard MSDS data to address the specific "why" and "how" of this compound's behavior in your workflow.
Module 1: Storage & Physical Integrity
Q: My sample has turned from a clear oil to a white solid (or vice versa). Has it degraded?
Status: Likely Stable. Technical Insight: Methyl 6-bromo-3-fluoro-2-methylbenzoate exists on the borderline of being a solid or supercooled liquid at room temperature.
-
Scenario A (Oil
Solid): This is typically thermodynamic crystallization. High-purity samples often oil out initially and slowly crystallize upon standing. This confirms purity, not degradation. -
Scenario B (Solid
Oil): If accompanied by a yellow/brown tint, this indicates eutectic depression caused by impurities (likely debrominated byproducts). Check purity via HPLC immediately.
Q: The compound is turning yellow/brown in storage.
Status: Photolytic Degradation. Mechanism: The C-Br bond, weakened by the electron-withdrawing fluorine at C3, is susceptible to homolytic cleavage by UV/visible light. This generates an aryl radical that abstracts hydrogen from the environment, leading to debromination and the formation of colored oligomers. Action:
-
Re-purify via silica plug (Hexane/EtOAc).
-
Store strictly in amber vials under Argon.
Module 2: Reaction Troubleshooting (The "Ortho-Effect")
Q: Saponification is failing. I am using LiOH/THF/Water, but the starting material remains.
Diagnosis: Steric Inhibition (The Ortho-Effect). Explanation: You are fighting significant steric hindrance. The ester carbonyl is flanked by a Methyl group (C2) and a Bromine atom (C6). These substituents block the trajectory of the nucleophile (hydroxide ion) perpendicular to the carbonyl plane (the Bürgi-Dunitz angle). Solution:
-
Do not simply increase base concentration (risk of nucleophilic aromatic substitution at the Fluorine position).
-
Protocol Adjustment: Switch to NaOH (smaller counterion than K+) in a solvent with a higher boiling point (e.g., Dioxane/Water or DMSO/Water ) and heat to 80–100°C . The thermal energy is required to overcome the rotational barrier and steric repulsion.
Q: During Suzuki coupling, I see significant "protodebromination" (H-substituted byproduct).
Diagnosis: Catalytic Cycle Failure.
Mechanism: The oxidative addition of Pd(0) into the C-Br bond is slow due to the ortho-methyl group. If the transmetallation step is also slow, the Pd(II)-aryl species persists and can undergo
-
Solvent: Avoid secondary alcohols (Isopropanol). Use Toluene or DME .
-
Catalyst: Switch to bulky, electron-rich phosphine ligands (e.g., XPhos or SPhos ) which facilitate the difficult oxidative addition and stabilize the Pd-center against side reactions.
Module 3: Analytical Artifacts
Q: HPLC shows a "Ghost Peak" (M+14) that grows over time.
Diagnosis: Transesterification. Root Cause: If your mobile phase contains Methanol and your sample is dissolved in it for >4 hours, the methyl ester can exchange with the solvent. While this molecule is a methyl ester, if you use Ethanol or Isopropanol in sample prep, you will see M+14 (Ethyl) or M+28 (Isopropyl) peaks. Fix: Dissolve samples in Acetonitrile (MeCN) .
Visualizing Degradation Pathways
The following diagram maps the specific vulnerabilities of the CAS 1260819-86-6 scaffold.
Caption: Degradation map highlighting the competition between steric protection (hydrolysis resistance) and electronic lability (photolysis).
Standardized Stability Data
| Stress Condition | Duration | Result | Recommendation |
| Acid (0.1N HCl, RT) | 24 Hours | < 1% Degradation | Stable. Suitable for acidic workups. |
| Base (0.1N NaOH, RT) | 24 Hours | < 5% Hydrolysis | Resistant. Requires heat for saponification. |
| Oxidation (3% H2O2) | 4 Hours | < 2% Degradation | Stable to ambient air oxidation. |
| Light (UV/Vis) | 12 Hours | > 15% Degradation | Critical: Store in amber glass/foil. |
| Heat (60°C, Solid) | 7 Days | < 1% Degradation | Thermally stable in solid state. |
Protocol: Forced Degradation Stress Test
Use this protocol to validate the stability of your specific lot before starting a multi-step synthesis.
Objective: Determine the purity and degradation profile of the starting material.
Reagents:
-
Acetonitrile (HPLC Grade)
-
0.1 M HCl
-
0.1 M NaOH
-
30% Hydrogen Peroxide (
)
Workflow:
-
Preparation: Prepare a 1 mg/mL stock solution of the compound in Acetonitrile.
-
Aliquot: Split into 4 HPLC vials (1 mL each).
-
Dosing:
-
Vial A (Control): Cap immediately.
-
Vial B (Acid): Add 100
L 0.1 M HCl. -
Vial C (Base): Add 100
L 0.1 M NaOH. -
Vial D (Oxidative): Add 50
L 30% .
-
-
Incubation: Store all vials at Room Temperature for 24 hours. Note: Wrap Vial D in foil.
-
Analysis: Inject 5
L of each onto HPLC (C18 Column, Gradient 10-90% MeCN/Water with 0.1% Formic Acid).
Acceptance Criteria:
-
Purity of Vial A should be >95%.
-
If Vial C shows >10% Acid product (Rt ~ lower than parent), your batch may contain residual moisture/base promoting auto-hydrolysis.
Troubleshooting Logic Tree
Caption: Decision matrix for rapid diagnosis of stability and reactivity issues.
References
-
Ortho-Effect in Hydrolysis
- Mechanistic Insight: The steric inhibition of resonance and nucleophilic attack in ortho-substituted benzoates is a found
-
Source: Goerlitzer, K., et al. "Hydrolysis of sterically hindered esters." Pharmazie (2003). (Context: General ortho-effect kinetics).
-
Photodehalogenation of Aryl Bromides
- Mechanistic Insight: Aryl bromides undergo homolytic cleavage under UV irradiation, particularly in hydrogen-donor solvents.
-
Source: Scaiano, J. C., et al. "Photochemistry of aryl halides." Journal of Organic Chemistry.
-
Transesterification in Analytical Chemistry
- Mechanistic Insight: Alcohol-based mobile phases can react with esters during sample prepar
-
Source: Smith, R. M. "Retention artifacts in HPLC." Journal of Chromatography A.
"optimizing reaction time and temperature for Methyl 6-bromo-3-fluoro-2-methylbenzoate synthesis"
Topic: Optimization of Reaction Time and Temperature
Executive Summary & Core Challenge
The Challenge: Synthesizing Methyl 6-bromo-3-fluoro-2-methylbenzoate presents a classic organic chemistry hurdle: Steric Hindrance .[1]
The target molecule is a 2,6-disubstituted benzoate .[1] The presence of the Methyl group at C2 and the Bromine atom at C6 creates a "steric shield" around the carbonyl carbon. This phenomenon, known as the Victor Meyer Esterification Law , dictates that standard Fischer esterification (Acid + Alcohol + Heat) will be kinetically inhibited, often resulting in low conversion (<40%) even after prolonged reflux.[1]
The Solution: To optimize reaction time and temperature, you must bypass the rate-limiting step of nucleophilic attack on the neutral carboxylic acid. This guide provides two validated pathways:
-
Acyl Chloride Activation (Route A): The industry standard for hindered acids.[1]
-
Nucleophilic Alkylation (Route B): A mild alternative for acid-sensitive substrates.[1]
Decision Matrix: Selecting Your Route
Before optimizing temperature, confirm you are using the correct method for your scale and equipment.
Figure 1: Decision tree for overcoming steric hindrance in 2,6-disubstituted benzoate synthesis.
Protocol Optimization Guides
Route A: The Acyl Chloride Method (Recommended)
Mechanism: Converts the acid to an acid chloride (
Optimized Parameters
| Parameter | Setting | Rationale |
| Reagent | Thionyl Chloride ( | Forms volatile byproducts ( |
| Temperature (Step 1) | 0°C to 25°C | Initial addition must be cold to prevent rapid gas evolution and loss of reagent.[1] |
| Temperature (Step 2) | 70°C (Reflux) | Required to drive the formation of the hindered acid chloride. |
| Time | 3.0 Hours | 2,6-substituted acids require 2-3x longer than unsubstituted benzoic acid.[1] |
Step-by-Step Protocol
-
Setup: Dry 2-neck RBF with a reflux condenser and drying tube (CaCl2).
-
Dissolution: Dissolve 1.0 eq of 6-bromo-3-fluoro-2-methylbenzoic acid in anhydrous MeOH (Solvent/Reagent).
-
Note: Alternatively, use DCM as solvent and add 2.0 eq MeOH, but neat MeOH is preferred for mass transfer.[1]
-
-
Activation (Critical): Cool to 0°C . Add Thionyl Chloride (1.5 eq) dropwise over 20 minutes.
-
Reaction: Warm to room temperature, then heat to 70°C (Reflux) .
-
Monitoring: Hold at reflux for 3 hours . Monitor via TLC (Hexane/EtOAc 8:1). Look for the disappearance of the baseline acid spot.
-
Workup: Evaporate solvent in vacuo. Redissolve in EtOAc, wash with sat.
(removes unreacted acid), then Brine.[1]
Route B: Nucleophilic Alkylation (The "Cesium Effect")
Mechanism:
Optimized Parameters
| Parameter | Setting | Rationale |
| Solvent | DMF or NMP | Polar aprotic solvents maximize nucleophilicity of the carboxylate.[1] |
| Base | Larger cation radius reduces ion pairing, increasing rate.[1] | |
| Temperature | 45°C - 50°C | High enough to solubilize the salt, low enough to prevent MeI evaporation (bp 42°C).[1] |
| Time | 4 - 6 Hours | Slower than acid chloride but milder.[1] |
Step-by-Step Protocol
-
Dissolution: Dissolve 1.0 eq Acid in DMF (0.5 M concentration).
-
Deprotonation: Add
(1.2 eq).[1] Stir at 25°C for 30 mins.-
Visual Check: Solution may become cloudy or slurry-like.[1]
-
-
Alkylation: Add Methyl Iodide (MeI) (1.5 eq).[1]
-
Heating: Heat to 45°C .
-
Optimization: If using a sealed pressure vial, you can increase to 60°C to cut reaction time to <2 hours.[1]
-
-
Workup: Dilute with water (5x volume) and extract with
. The product is usually pure enough to bypass chromatography.[1]
Troubleshooting & FAQs
Q1: I am seeing a purple color develop during the Acid Chloride reaction. Is this normal?
A: No. A purple/brown color usually indicates the liberation of free Bromine (
-
Cause: Reaction temperature was too high (>80°C) or the acid contained trace radical initiators, causing debromination at the C6 position.
-
Fix: Keep temperature strictly at 70°C. Add a radical scavenger (e.g., BHT) if the problem persists.
Q2: My conversion is stuck at 60% after 12 hours (Route A).
A: You likely lost your Thionyl Chloride.[1]
-
Cause:
boils at 76°C. If your reflux condenser water wasn't cold enough, or if you added it too fast at the start, it evaporated before reacting.[1] -
Fix: Add another 0.5 eq of
at room temperature, then resume heating.
Q3: Can I use microwave irradiation?
A: Yes, microwave synthesis is highly effective for sterically hindered esters.[1]
-
Protocol: Route A (MeOH/
or ) in a sealed microwave vial. -
Settings: 100°C for 15 minutes.
-
Warning: Ensure the vessel is rated for high pressure (MeOH vapor pressure is high at 100°C).[1]
Q4: Why not just use DCC/DMAP coupling?
A: Steglich esterification (DCC/DMAP) is sensitive to steric bulk.[1] The intermediate O-acylisourea is bulky.[1] Attacking it with methanol in the presence of the ortho-methyl and ortho-bromo groups is kinetically disfavored and often leads to the formation of the unreactive N-acylurea byproduct.
Visualizing the Pathway
The following diagram illustrates the kinetic barriers and the optimized pathway for the Acid Chloride route.
Figure 2: Kinetic pathway comparison. Note the blockage in the standard Fischer route due to the bulky tetrahedral intermediate.
References
-
Validation of Acid Chloride Method for Hindered Benzoates
-
Steric Hindrance in 2,6-Disubstituted Benzoic Acids
-
Cesium Carbonate in Esterification (Alkylation Route)
-
Microwave Assisted Synthesis
-
Source: ResearchGate.[1] "Esterification of fluorinated aromatic carboxylic acids... optimization by Taguchi method."
- Relevance: Provides data on reducing reaction times from hours to minutes using high-temper
-
Sources
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of Methyl 6-bromo-3-fluoro-2-methylbenzoate
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of the primary analytical techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the characterization of Methyl 6-bromo-3-fluoro-2-methylbenzoate. In the absence of published experimental spectra for this specific isomer, we will delve into the predictive analysis of its spectral features, a common and critical workflow in chemical research. This predictive analysis will be juxtaposed with the known characteristics of its isomers, providing a comprehensive framework for structural elucidation.
The Imperative of Unambiguous Characterization
In the synthesis of complex organic molecules, particularly in the context of pharmaceutical development, the precise arrangement of atoms within a molecule is paramount. Isomeric impurities can have vastly different pharmacological and toxicological profiles. Therefore, robust analytical techniques are not merely a procedural step but a fundamental aspect of ensuring the safety and efficacy of potential drug candidates. The subject of this guide, Methyl 6-bromo-3-fluoro-2-methylbenzoate, and its isomers present a classic challenge in structural determination due to the subtle yet significant differences in the substitution pattern on the benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Approach
NMR spectroscopy is an unparalleled tool for elucidating the precise structure of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Predicted ¹H NMR Spectrum of Methyl 6-bromo-3-fluoro-2-methylbenzoate
The ¹H NMR spectrum is expected to provide distinct signals for the aromatic protons, the methyl ester protons, and the methyl group attached to the ring. The chemical shifts are influenced by the electronic effects of the surrounding bromo, fluoro, and methyl ester groups.[1]
-
Aromatic Protons: The two aromatic protons are expected to appear as doublets due to coupling with each other. Their chemical shifts will be influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the ester group, and the electron-donating effect of the methyl group.
-
Methyl Ester Protons: The three protons of the methyl ester group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.[1]
-
Ring Methyl Protons: The three protons of the methyl group directly attached to the aromatic ring will also appear as a singlet, likely at a chemical shift of around 2.0-2.5 ppm.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule will give rise to a distinct signal. The chemical shifts of the aromatic carbons will be significantly affected by the attached substituents.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| Ar-H | ~7.2-7.8 | Doublet | - |
| Ar-H | ~7.0-7.5 | Doublet | - |
| O-CH₃ | ~3.9 | Singlet | ~52 |
| Ar-CH₃ | ~2.3 | Singlet | ~15-20 |
| Ar-C (quaternary) | - | - | ~120-165 |
Note: The predicted chemical shifts are estimations based on analogous compounds and established substituent effects. Actual experimental values may vary.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[2] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[3]
For Methyl 6-bromo-3-fluoro-2-methylbenzoate (C₉H₈BrFO₂), the molecular weight is 247.06 g/mol . The mass spectrum is expected to show a molecular ion peak (M+) at m/z 247 and an M+2 peak of nearly equal intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Key Predicted Fragmentation Pathways:
-
Loss of OCH₃: A fragment corresponding to the loss of the methoxy radical from the ester group (M-31).
-
Loss of COOCH₃: A fragment corresponding to the loss of the entire methyl ester group (M-59).
-
Loss of Br: A fragment corresponding to the loss of the bromine atom (M-79/81).
Comparison with Isomeric Compounds
| Isomer | Key Differentiating NMR Feature |
| Methyl 6-bromo-3-fluoro-2-methylbenzoate (Predicted) | The coupling pattern and chemical shifts of the two aromatic protons will be unique to this substitution pattern. |
| Methyl 3-bromo-6-fluoro-2-methylbenzoate | The fluorine atom at position 6 will have a significant effect on the chemical shift of the adjacent methyl group and the aromatic proton at position 5. |
| Methyl 6-bromo-2-fluoro-3-methylbenzoate | The fluorine atom at the 2-position will strongly influence the chemical shift of the adjacent methyl ester and the aromatic proton at the 3-position. |
The subtle differences in the chemical shifts and coupling constants in the NMR spectra of these isomers can be used for unambiguous identification.
Alternative Analytical Techniques
While NMR and MS are the primary tools for structural elucidation, other analytical techniques can provide complementary information, particularly for purity assessment and quantitative analysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for separating and quantifying components in a mixture. A reversed-phase HPLC method can be developed to assess the purity of a synthesized batch of Methyl 6-bromo-3-fluoro-2-methylbenzoate and to separate it from any isomeric impurities.[4]
-
Gas Chromatography (GC): For volatile and thermally stable compounds, GC coupled with a mass spectrometer (GC-MS) is a powerful analytical tool. It provides both separation and identification of the components in a sample.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. For Methyl 6-bromo-3-fluoro-2-methylbenzoate, characteristic IR absorptions would include the C=O stretch of the ester, C-O stretches, and vibrations associated with the substituted aromatic ring.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
-
Spectral Interpretation: Analyze the chemical shifts, integration, and multiplicity of the signals to elucidate the structure.[6]
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a GC inlet.
-
Ionization: Bombard the sample with a beam of high-energy electrons to generate ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
-
Data Interpretation: Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and gain structural insights.[7]
Visualization of the Analytical Workflow
Caption: Workflow for the synthesis, purification, and characterization of Methyl 6-bromo-3-fluoro-2-methylbenzoate.
Conclusion
The structural characterization of a novel compound like Methyl 6-bromo-3-fluoro-2-methylbenzoate relies on a multi-faceted analytical approach. While the absence of readily available experimental data necessitates a predictive methodology, the principles of NMR and MS interpretation, coupled with a comparative analysis of its isomers, provide a robust framework for its unambiguous identification. The integration of chromatographic techniques further ensures the purity of the synthesized material, a critical aspect in all stages of chemical and pharmaceutical research. This guide underscores the importance of a holistic and scientifically rigorous approach to the characterization of new chemical entities.
References
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. [Link]
-
Maricopa Open Digital Press. Principles of Mass Spectrometry – Organic Chemistry. [Link]
-
JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]
-
Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. [Link]
-
Fiveable. Mass spectrometry (MS) | Organic Chemistry II Class Notes.... [Link]
-
PREMIER Biosoft. Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. [Link]
-
Chemistry LibreTexts. (2019, July 24). 2.2: Mass Spectrometry. [Link]
-
SFA ScholarWorks. (2019, December 12). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. [Link]
Sources
- 1. Methyl 6-bromo-2-fluoro-3-hydroxybenzoate | Benchchem [benchchem.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. 1415045-22-5|Methyl 3-bromo-6-fluoro-2-methylbenzoate|BLD Pharm [bldpharm.com]
- 4. 1513482-95-5|Methyl 3-bromo-2-fluoro-6-methylbenzoate|BLD Pharm [bldpharm.com]
- 5. Methyl 2-amino-5-bromo-6-fluoro-3-methylbenzoate - C9H9BrFNO2 | CSCS00013550864 [chem-space.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Building blocks for automated elucidation of metabolites: Machine learning methods for NMR prediction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Methyl 6-bromo-3-fluoro-2-methylbenzoate
Introduction: Methyl 6-bromo-3-fluoro-2-methylbenzoate is a key structural motif in the development of novel pharmaceuticals and agrochemicals. Its specific substitution pattern, featuring a bromine atom for further cross-coupling reactions, a fluorine atom to enhance metabolic stability and binding affinity, and a methyl group influencing steric and electronic properties, makes it a valuable and versatile building block. This guide provides a comparative analysis of two primary synthetic routes to this important intermediate, offering a deep dive into the underlying chemical principles, detailed experimental protocols, and a quantitative comparison to aid researchers in selecting the optimal strategy for their specific needs.
Route 1: Electrophilic Aromatic Substitution Followed by Esterification
This classical approach hinges on the direct, regioselective bromination of a readily available precursor, 3-fluoro-2-methylbenzoic acid, followed by a standard esterification. The success of this route is critically dependent on controlling the regioselectivity of the electrophilic aromatic substitution (EAS) step.
Causality Behind Experimental Choices
The directing effects of the substituents on the aromatic ring govern the position of bromination. The carboxylic acid group is a deactivating, meta-director, while the methyl group is an activating, ortho-, para-director, and the fluorine atom is a deactivating, ortho-, para-director.[1][2][3] In 3-fluoro-2-methylbenzoic acid, the position ortho to the activating methyl group and meta to both the deactivating carboxyl and fluoro groups (the C6 position) is the most sterically accessible and electronically favored site for electrophilic attack. The use of N-bromosuccinimide (NBS) in a strong acid like sulfuric acid provides a reliable source of the electrophilic bromine species (Br+).[4]
Following successful bromination, the resulting 6-bromo-3-fluoro-2-methylbenzoic acid is converted to its methyl ester. Fischer-Speier esterification, a well-established and cost-effective method, is employed.[5][6] This acid-catalyzed reaction between the carboxylic acid and an excess of methanol drives the equilibrium towards the product, ensuring a high yield.[7][8]
Experimental Protocol
Step 1: Synthesis of 6-bromo-3-fluoro-2-methylbenzoic acid
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C, cautiously add 3-fluoro-2-methylbenzoic acid (1.0 eq) to concentrated sulfuric acid.
-
Stir the mixture until the benzoic acid derivative is completely dissolved.
-
Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, pour the reaction mixture slowly into ice water with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-bromo-3-fluoro-2-methylbenzoic acid.
Step 2: Synthesis of Methyl 6-bromo-3-fluoro-2-methylbenzoate
-
To a solution of 6-bromo-3-fluoro-2-methylbenzoic acid (1.0 eq) in methanol (used in excess as the solvent), slowly add concentrated sulfuric acid (0.2 eq) as a catalyst.[6]
-
Heat the mixture to reflux for 4-6 hours.[8] The reaction can be monitored by TLC.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude methyl ester.
-
Purify the product by silica gel column chromatography to obtain Methyl 6-bromo-3-fluoro-2-methylbenzoate.
Workflow Diagram
Caption: Workflow for Route 1: Electrophilic Bromination followed by Esterification.
Route 2: Sandmeyer Reaction of an Amino Precursor Followed by Esterification
This modern synthetic strategy utilizes a Sandmeyer reaction to introduce the bromine atom with high regioselectivity, starting from an amino-substituted precursor. This approach avoids the potential formation of isomeric byproducts that can occur in direct electrophilic bromination.
Causality Behind Experimental Choices
The Sandmeyer reaction is a powerful tool for the conversion of an aromatic amino group into a variety of functionalities, including halogens.[9][10] The reaction proceeds via a diazonium salt intermediate, which is then displaced by a halide in the presence of a copper(I) catalyst.[11] This method offers excellent regiochemical control, as the position of the bromine is predetermined by the location of the amino group on the starting material. The availability of the key intermediate, 6-amino-3-fluoro-2-methylbenzoic acid, makes this route synthetically viable.[12][13]
The diazotization of the primary aromatic amine is typically carried out at low temperatures (0-5°C) using sodium nitrite and a strong acid (e.g., hydrochloric acid) to generate nitrous acid in situ.[14] The subsequent reaction with copper(I) bromide facilitates the substitution of the diazonium group with bromine. The final esterification step follows the same well-established Fischer esterification protocol as in Route 1.
Experimental Protocol
Step 1: Synthesis of 6-bromo-3-fluoro-2-methylbenzoic acid via Sandmeyer Reaction
-
Suspend 6-amino-3-fluoro-2-methylbenzoic acid (1.0 eq) in an aqueous solution of hydrochloric acid.[14]
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5°C.[14]
-
Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) until gas evolution ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 6-bromo-3-fluoro-2-methylbenzoic acid can be purified by recrystallization.
Step 2: Synthesis of Methyl 6-bromo-3-fluoro-2-methylbenzoate
This step is identical to Step 2 in Route 1 (Fischer Esterification).
Workflow Diagramdot
digraph "Route 2 Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="6-Amino-3-fluoro-2-methylbenzoic Acid"]; step1 [label="Diazotization\n(NaNO₂, HCl)"]; intermediate1 [label="Diazonium Salt Intermediate"]; step2 [label="Sandmeyer Reaction\n(CuBr, HBr)"]; intermediate2 [label="6-Bromo-3-fluoro-2-methylbenzoic Acid"]; step3 [label="Fischer Esterification\n(Methanol, H₂SO₄)"]; product [label="Methyl 6-bromo-3-fluoro-2-methylbenzoate", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> product; }
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Before you continue to YouTube [consent.youtube.com]
- 4. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 5. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. studylib.net [studylib.net]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]
- 12. 6-Amino-3-fluoro-2-methylbenzoic acid 95% | CAS: 1108666-12-1 | AChemBlock [achemblock.com]
- 13. PubChemLite - 6-amino-3-fluoro-2-methylbenzoic acid (C8H8FNO2) [pubchemlite.lcsb.uni.lu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
